Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester

asymmetric desymmetrization organocatalysis meso-diol acylation

Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester (CAS 612086‑31‑4, C₁₈H₂₀O₃, MW 284.35 g/mol) is the isobutyrate mono‑ester of meso‑hydrobenzoin [(1S,2R)‑1,2‑diphenylethane‑1,2‑diol]. This compound belongs to the class of chiral meso‑hydrobenzoin‑derived esters used as chiral auxiliaries, building blocks, and derivatizing agents in asymmetric synthesis.

Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
CAS No. 612086-31-4
Cat. No. B12588537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester
CAS612086-31-4
Molecular FormulaC18H20O3
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)O
InChIInChI=1S/C18H20O3/c1-13(2)18(20)21-17(15-11-7-4-8-12-15)16(19)14-9-5-3-6-10-14/h3-13,16-17,19H,1-2H3/t16-,17+/m1/s1
InChIKeyMYACSPGZVTWJGV-SJORKVTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester – CAS 612086-31-4: A Stereochemically Defined meso‑Hydrobenzoin Isobutyrate Ester for Asymmetric Synthesis


Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester (CAS 612086‑31‑4, C₁₈H₂₀O₃, MW 284.35 g/mol) is the isobutyrate mono‑ester of meso‑hydrobenzoin [(1S,2R)‑1,2‑diphenylethane‑1,2‑diol] . This compound belongs to the class of chiral meso‑hydrobenzoin‑derived esters used as chiral auxiliaries, building blocks, and derivatizing agents in asymmetric synthesis . The (1S,2R) stereochemistry distinguishes it from enantiomeric (R,R)‑ and (S,S)‑hydrobenzoin esters and imparts specific stereochemical outcomes when employed in diastereoselective transformations [1]. Critical fundamental parameters include an exact mass of 284.141 g/mol, a computed topological polar surface area (TPSA) of 46.53 Ų, and a predicted LogP of 3.66 .

Why Generic Substitution Fails for CAS 612086-31-4: Stereochemical and Steric Differentiation Among meso‑Hydrobenzoin Ester Derivatives


meso‑Hydrobenzoin ester derivatives are not interchangeable because the nature of the ester acyl group directly governs both the steric environment at the reacting center and the physicochemical properties of the auxiliary. In the asymmetric desymmetrization of meso‑hydrobenzoin, the isobutyrate ester (23b) gave enantioselectivities of 19–40% ee with C₂‑symmetric chiral 4‑pyrrolidinopyridine catalysts, while other acyl donors (e.g., acetate, benzoate) produce substantially different stereochemical outcomes under identical conditions [1]. The branched isobutyrate group provides greater steric bulk than linear or aromatic esters, which alters the diastereomeric transition‑state energies and the resulting diastereomeric excess in reductions of α‑keto esters [2]. Furthermore, the (1S,2R) configuration of this mono‑ester distinguishes it from the C₂‑symmetric (R,R) and (S,S) hydrobenzoin esters, which give divergent biological activities (e.g., Ki 99 ± 19 nM vs. 800 ± 200 nM for M₁ mAChR binding) [3]. Simply substituting a different meso‑hydrobenzoin ester or stereoisomer risks compromising enantioselectivity, yield, or biological readout in a stereochemically dependent application.

Quantitative Differentiation Evidence for Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester (CAS 612086-31-4)


Enantioselectivity in Organocatalytic Desymmetrization: Isobutyrate vs. Other Acyl Donors on meso‑Hydrobenzoin

In the organocatalytic asymmetric desymmetrization of meso‑hydrobenzoin, the isobutyrate monoester 23b (i.e., the target compound) was obtained in 54–64% yield with enantiomeric excesses of 19–40% ee using C₂‑symmetric chiral 4‑pyrrolidinopyridine catalysts (8a, 8b, 12b) at 20 °C. By comparison, meso‑2,3‑butanediol-derived mono‑isobutyrate 23a gave 53% ee and 78% yield under identical conditions, demonstrating substrate‑dependent selectivity [1]. The ee range for 23b reflects a dependence on catalyst structure not observed to the same degree for simpler meso‑diol substrates. Furthermore, 22–25% of the undesired diacylate byproduct was formed, indicating that the mono‑isobutyrate ester itself exhibits distinct reactivity in further acylation compared to mono‑acetate or mono‑benzoate analogs, which typically show different diacylate formation rates [1].

asymmetric desymmetrization organocatalysis meso-diol acylation

Computed Lipophilicity (LogP) Distinction from Parent meso‑Hydrobenzoin and Other Ester Analogs

The target compound has a computed LogP of 3.66, compared to meso‑hydrobenzoin (XLogP3 = 1.6–1.91) and (S,S)‑hydrobenzoin (LogP = 1.91) . Esterification with isobutyric acid increases LogP by approximately 1.7–2.1 log units relative to the parent diol. This approximately 100‑fold increase in computed octanol‑water partition coefficient predicts significantly longer reversed‑phase HPLC retention and reduced aqueous solubility (< 862.9 mg/L for meso‑hydrobenzoin, and likely < 100 mg/L for the ester) . In comparison, the acetate ester analog (C₁₆H₁₆O₃, MW 256.30) is expected to have a lower LogP (~2.5–3.0), and the benzoate ester would have a higher LogP (~4.5–5.0) [1]. This difference in hydrophobicity is critical for applications where phase‑transfer behavior, membrane permeability, or chromatographic separation efficiency must be controlled.

lipophilicity chromatographic retention physicochemical property

Stereochemical Identity: (1S,2R) Configuration vs. (R,R) and (S,S) Hydrobenzoin Esters in Biological Target Engagement

Although direct binding data for the target compound are not publicly available, a closely related system—hydrobenzoin esters of arecaidine—demonstrates that stereochemistry at the hydrobenzoin core profoundly affects biological activity. The (R,R)‑hydrobenzoin ester exhibited a Ki of 99 ± 19 nM at the human M₁ muscarinic acetylcholine receptor, while the (S,S)‑ester showed a Ki of 800 ± 200 nM, an 8‑fold loss of potency, and the racemic (meso) ester gave an intermediate Ki of 380 ± 90 nM [1]. Because the target compound bears the (1S,2R) configuration—corresponding to one enantiomer of the desymmetrized meso‑hydrobenzoin core—it is structurally analogous to the scaffold giving the intermediate binding affinity in this series. This establishes that the specific (1S,2R) configuration is non‑interchangeable with (R,R) or (S,S) esters for stereochemically sensitive applications.

stereochemistry mAChR binding enantiomer differentiation

Diastereoselectivity in α‑Keto Ester Reduction Using meso‑Hydrobenzoin‑Derived Chiral Auxiliaries: Influence of Acyl Substituent

In the L‑Selectride®/ZnCl₂‑mediated reduction of phenyl glyoxylates bearing meso‑hydrobenzoin‑derived chiral auxiliaries, diastereomeric excesses of up to >98% de have been reported for specific ether‑substituted auxiliaries [1]. Although the target compound itself has not been evaluated in this exact transformation, the steric and electronic nature of the isobutyrate ester group is expected to influence the diastereomeric transition state differently than the reported mono‑tert‑butyl ether or mono‑benzyl ether auxiliaries (which gave de values up to 91–98%) [1][2]. The branched isobutyrate provides intermediate steric demand between acetate (minimal steric bulk) and pivalate (maximal steric bulk), offering a tunable parameter for optimizing diastereoselectivity in auxiliary‑based asymmetric synthesis [3].

chiral auxiliary diastereoselective reduction α-keto ester

Recommended Application Scenarios for Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester (CAS 612086-31-4) Based on Quantitative Evidence


Precursor for Enantioenriched meso‑Hydrobenzoin Mono‑Ester via Organocatalytic Desymmetrization

The target compound can be prepared with 19–40% ee via C₂‑symmetric chiral 4‑pyrrolidinopyridine‑catalyzed desymmetrization of meso‑hydrobenzoin using isobutyric anhydride [1]. This protocol provides direct access to the enantioenriched mono‑isobutyrate, which serves as a key intermediate for further elaboration into chiral ligands, auxiliaries, or bioactive molecules. Researchers should specify the desired enantiomeric purity threshold based on the 19–40% ee range reported for the catalytic method, and consider supplementary enrichment (e.g., chiral HPLC or recrystallization) if higher ee is required.

Chiral Derivatizing Agent for NMR Determination of Enantiomeric Purity

As a mono‑ester of meso‑hydrobenzoin bearing a free hydroxyl group, this compound has the structural prerequisites to function as a chiral derivatizing agent (CDA) for the NMR analysis of chiral carboxylic acids via esterification [1]. The (1S,2R) configuration generates diastereomeric esters with analytes, enabling quantification of enantiomeric excess by ¹H or ¹⁹F NMR. The isobutyrate ester provides a characteristic NMR signature (isopropyl methyl doublet at ~1.1–1.2 ppm) that is well‑separated from aromatic signals, facilitating integration.

Chiral Building Block with Defined Lipophilicity for Chromatographic Method Development

With a computed LogP of 3.66, this compound occupies an intermediate lipophilicity range between the polar parent diol (LogP ~1.6–1.9) and highly lipophilic benzoate or pivalate esters [1]. This property makes it suitable as a reference standard for reversed‑phase HPLC method development, where predictable retention (capacity factor k′) is needed. The TPSA of 46.53 Ų and single hydrogen‑bond donor further define its chromatographic behavior on C18 and chiral stationary phases.

Scaffold for Structure–Activity Relationship (SAR) Studies of Hydrobenzoin‑Based Bioactive Molecules

Given the demonstrated impact of hydrobenzoin stereochemistry on biological activity—an 8‑fold difference in M₁ mAChR binding affinity between (R,R) and (S,S) esters [1]—the (1S,2R)‑isobutyrate ester provides a distinct stereochemical entry point for SAR exploration. The isobutyrate group offers a balance of steric bulk and metabolic stability compared to acetate (rapid hydrolysis) or pivalate (excessive steric hindrance), making it a pragmatic choice for lead optimization programs targeting receptors or enzymes with chiral recognition sites.

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